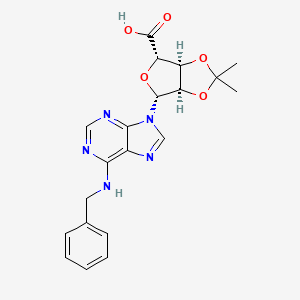

N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic Acid

Description

N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic acid is a chemically modified adenosine derivative characterized by three structural features:

- N6-Benzyl substitution: A benzyl group attached to the adenine base’s N6 position, which enhances lipophilicity and may influence receptor binding .

- 2',3'-Isopropylidene protection: A cyclic ketal protecting group at the ribose 2' and 3' hydroxyls, stabilizing the sugar moiety during synthesis and altering conformational flexibility .

The compound is synthesized via oxidation of N6-benzoyl-2',3'-O-isopropylideneadenosine using (diacetoxyiodo)benzene (BAIB) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in a water-acetonitrile solvent system, yielding a white crystalline product .

Properties

Molecular Formula |

C20H21N5O5 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

(3aR,4R,6S,6aS)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |

InChI |

InChI=1S/C20H21N5O5/c1-20(2)29-13-14(30-20)18(28-15(13)19(26)27)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,18H,8H2,1-2H3,(H,26,27)(H,21,22,23)/t13-,14+,15-,18+/m0/s1 |

InChI Key |

GHAQQRHFXAVZPC-JTOWHCCKSA-N |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)C |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)C |

Origin of Product |

United States |

Preparation Methods

Protection of Ribose Hydroxyl Groups

The 2' and 3' hydroxyl groups of adenosine are commonly protected as an isopropylidene acetal to enhance selectivity in subsequent reactions. This is typically achieved by treatment of adenosine with acetone in the presence of an acid catalyst, yielding 2',3'-O-isopropylideneadenosine as a stable intermediate.

Functionalization at the N6 Position

The N6 position of the adenine ring is modified by introducing a benzyl group. This modification can be achieved via nucleophilic substitution reactions involving:

- Starting with a 6-chloropurine riboside derivative, which undergoes aromatic nucleophilic substitution with benzylamine under reflux in dry ethanol and triethylamine as a base to yield the N6-benzyl derivative.

- Alternatively, palladium-catalyzed cross-coupling reactions have been reported for similar N6 substitutions, although for benzyl groups the nucleophilic substitution is more straightforward.

Introduction of the 5'-Carboxylic Acid Group

The carboxylic acid group at the 5' position is introduced by oxidation or substitution of the 5'-hydroxyl group:

- One approach involves converting the 5'-hydroxyl to an azido or halide intermediate (e.g., 5'-azido or 5'-iodo derivative) followed by further transformations to the carboxylic acid.

- Oxidation methods or hydrolysis of protected intermediates can yield the free carboxylic acid at the 5' position.

- The use of 2',3'-O-isopropylidene protection is crucial to prevent unwanted side reactions at the 2' and 3' positions during these transformations.

Final Purification and Characterization

After synthesis, the compound is purified by preparative reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity. Characterization includes melting point determination, molecular weight confirmation by mass spectrometry, and structural verification by nuclear magnetic resonance (NMR) spectroscopy.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Protection of hydroxyl groups | Adenosine | Acetone, acid catalyst (e.g., p-toluenesulfonic acid) | 2',3'-O-isopropylideneadenosine | Protects 2' and 3' hydroxyls |

| 2 | Nucleophilic substitution | 6-Chloropurine riboside derivative | Benzylamine, triethylamine, dry ethanol, reflux | N6-Benzyl-2',3'-O-isopropylideneadenosine | Introduces benzyl at N6 position |

| 3 | Conversion of 5'-OH to intermediate | N6-Benzyl-2',3'-O-isopropylideneadenosine | Reagents for azidation or halogenation (e.g., tosyl chloride, sodium azide or iodine) | 5'-Azido or 5'-iodo intermediate | Prepares for carboxylation |

| 4 | Oxidation/hydrolysis | 5'-Intermediate | Oxidizing agents or hydrolysis conditions | N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic acid | Final target compound |

| 5 | Purification | Crude product | Preparative reversed-phase HPLC | Pure this compound | Ensures compound purity and identity |

Additional Notes and Research Insights

- The isopropylidene protection is a standard approach in nucleoside chemistry to facilitate selective functionalization.

- The benzyl substitution at N6 enhances biological activity and receptor selectivity in adenosine analogs, making this modification particularly valuable.

- The 5'-carboxylic acid functionality is crucial for potential interactions in biochemical assays and drug design, often introduced via multi-step synthetic routes involving azido or halide intermediates.

- The synthesis requires careful control of reaction conditions, including inert atmosphere during sensitive coupling steps to prevent oxidation of intermediates.

- Yields and purity are optimized by employing chromatographic purification and thorough characterization techniques.

Chemical Reactions Analysis

N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The benzyl group and other substituents can be replaced with different groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic acid has been investigated for its role as an adenosine receptor modulator. Adenosine receptors are involved in various physiological processes, including inflammation, neuroprotection, and cancer progression.

Antitumor Activity

Research indicates that N6-benzyl derivatives exhibit selective cytotoxicity against certain cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of non-small cell lung cancer cells (SK-MES-1) when combined with other therapeutic agents like MTA (methionine adenosyltransferase) . The compound's mechanism involves interference with adenosine metabolism, leading to apoptosis in cancer cells.

Apoptosis Induction

The induction of apoptosis is a critical area of study for N6-benzyl derivatives. In vitro experiments demonstrated that these compounds can trigger apoptotic pathways in human leukemia cells (HL-60) by promoting the accumulation of toxic metabolites that disrupt ATP production . This suggests a potential application in treating hematological malignancies.

Case Studies and Experimental Findings

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| Meisel et al. | HL-60 (leukemia) | N6-benzyl derivatives | Induction of apoptosis via ATP depletion |

| Harmon et al. | SK-MES-1 (lung cancer) | Compound 7 + MTA | Selective growth inhibition in MTAP-competent cells |

| ACS Journal | Rat ovary cells | Various N6-substituted adenosines | Affinity testing for A3 receptors |

These case studies illustrate the compound's potential across different types of cancer and cellular contexts, highlighting its versatility as a therapeutic agent.

Mechanism of Action

The mechanism of action of N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group at position 6 and the isopropylidene protection of the 2’ and 3’ hydroxyl groups play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Adenosine Derivatives

Structural Modifications and Functional Groups

Table 1: Key Structural and Functional Comparisons

Functional Implications of Modifications

N6 Substituents

- 3-Iodo-4-aminobenzyl (I-AB-MECA): The iodine atom and amine group increase A3 receptor selectivity, demonstrating how halogenation can refine binding specificity .

5' Modifications

- Carboxylic acid : Increases polarity compared to carboxamide derivatives (e.g., NECA), reducing passive diffusion but enabling salt formation or conjugation chemistry .

- Phosphate (IPAMP) : Introduces negative charge, limiting cellular uptake unless dephosphorylated, whereas the carboxylic acid may act as a prodrug precursor .

Ribose Modifications

- 2',3'-Isopropylidene: Protects the ribose from enzymatic degradation and locks it in a furanose conformation, contrasting with 3'-deoxy-3'-fluoro modifications that enhance metabolic stability in oligonucleotides .

Biological Activity

N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic acid (BIA) is a synthetic derivative of adenosine that exhibits significant biological activity, particularly as an agonist for various adenosine receptors. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H21N5O5 and a molecular weight of 411.41 g/mol. Its structure includes a benzyl group at the N6 position and an isopropylidene protecting group on the ribose moiety, which enhances its stability and solubility in biological systems . The compound's reactivity is characterized by nucleophilic substitutions and hydrolysis reactions, allowing it to participate in phosphorylation reactions that may enhance its biological activity.

Adenosine Receptor Agonism

BIA has been shown to selectively interact with various subtypes of adenosine receptors, particularly A1, A2A, and A3 receptors. Studies indicate that BIA acts as a potent agonist for A3 receptors, which play a crucial role in mediating physiological processes such as inflammation, cancer progression, and neuroprotection .

In vitro assays have demonstrated that BIA activates A3 receptors more effectively than other receptor subtypes. This selectivity suggests potential therapeutic applications in conditions where modulation of A3 receptor activity is beneficial.

Apoptosis Induction

Research has also explored the compound's role in apoptosis induction. In studies involving HL-60 cells (a human myeloid leukemia cell line), BIA was found to induce apoptosis through its intracellular conversion into corresponding mononucleotides. This accumulation leads to a rapid decrease in ATP production, ultimately triggering apoptotic pathways .

Comparative Analysis with Other Compounds

BIA shares structural similarities with several other adenosine derivatives. The following table summarizes some comparable compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N6-Benzoyladenosine | Benzoyl group at N6 position | Higher lipophilicity compared to benzyl derivative |

| 2-Chloroadenosine | Chlorine substitution at the 2' position | Increased receptor selectivity |

| N6-Isopentenyladenosine | Isopentenyl group at N6 position | Enhanced activity on A1 receptors |

| N6-(2-Hydroxyethyl)adenosine | Hydroxyethyl substitution at N6 | Potential for improved solubility |

The unique combination of functional groups in BIA enhances its stability and selectivity for certain adenosine receptor subtypes compared to its analogs.

Case Studies and Research Findings

- In Vitro Studies : In one study, BIA was tested on HL-60 cells to evaluate its pro-apoptotic effects. Results indicated that BIA effectively induced apoptosis, with significant changes observed in cell morphology and viability after treatment .

- Receptor Binding Affinity : Binding affinity studies using radiolabeled ligands showed that BIA has a high affinity for A3 receptors compared to other subtypes, supporting its potential use in targeted therapies for diseases involving these pathways .

- Therapeutic Implications : Given its selective action on A3 receptors, BIA may be useful in treating conditions such as cancer and inflammatory diseases where modulation of adenosine signaling pathways is advantageous.

Q & A

Basic Question: What are the critical steps in synthesizing N⁶-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic Acid, and how can its structural integrity be validated?

Methodological Answer:

Synthesis typically involves selective benzylation at the N⁶ position of adenosine, followed by protection of the 2',3'-hydroxyls via isopropylidene acetal formation. The 5'-carboxylic acid group is introduced through oxidation of the primary alcohol (e.g., using TEMPO/oxidative conditions). Key validation steps include:

- NMR Spectroscopy : Confirm regioselectivity of benzylation (¹H/¹³C NMR for aromatic protons and isopropylidene methyl groups).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺).

- HPLC-Purity Analysis : Ensure absence of deprotected intermediates or byproducts.

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹).

Critical parameters include anhydrous conditions during benzylation and pH control during oxidation to prevent premature deprotection .

Basic Question: How does the ionization state of N⁶-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic Acid affect its interaction with adenosine deaminase (ADA)?

Methodological Answer:

The ionization state of the 5'-carboxylic acid group (pKa ~2–3) influences substrate-enzyme binding. At physiological pH (7.4), the deprotonated carboxylate form may enhance electrostatic interactions with ADA’s active site. Experimental validation includes:

- pH-Dependent Kinetics : Measure and across pH 5.0–9.0 using UV-Vis spectroscopy (monitor deamination at 265 nm).

- Titration Studies : Correlate activity with calculated ionization fractions using Henderson-Hasselbalch equations.

Contradictory data may arise from competing protonation states of catalytic residues (e.g., His or Glu in ADA), requiring buffer optimization (e.g., Tris vs. phosphate) .

Advanced Question: How can researchers resolve discrepancies in kinetic data when studying pH-dependent ADA/AMPDA activity on this compound?

Methodological Answer:

Discrepancies often stem from enzyme-specific pH optima or substrate ionization effects. Strategies include:

- Enzyme-Specific Buffers : Use ADA in Tris-HCl (pH 7.4–8.0) and AMPDA in phosphate (pH 6.5–7.5).

- Ionic Strength Adjustments : Add NaCl (50–150 mM) to stabilize enzyme conformations.

- Substrate Pre-Equilibration : Incubate the compound at target pH before assay initiation.

- Computational Modeling : Predict ionization states with software like MarvinSketch and validate via kinetic isotope effects (KIEs) .

Advanced Question: What computational approaches predict the binding affinity of this compound to ADA, and how can they be experimentally validated?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Model interactions between the carboxylate group and ADA’s zinc-binding site.

- MD Simulations (GROMACS) : Assess stability of hydrogen bonds (e.g., with Thr/Cys residues) over 100-ns trajectories.

- Validation Methods :

Application Question: How can this compound serve as a precursor for modified oligonucleotides, and what protection/deprotection strategies are critical?

Methodological Answer:

The compound’s 5'-carboxylic acid can be activated (e.g., EDC/NHS) for coupling to amine-functionalized oligonucleotides. Key steps:

- Isopropylidene Deprotection : Use mild acid (e.g., 80% acetic acid, 30 min) to preserve the benzyl group.

- Benzyl Group Removal : Hydrogenolysis (H₂/Pd-C) post-oligonucleotide assembly.

- HPLC Purification : Use ion-pair reverse-phase chromatography (e.g., triethylammonium acetate buffer) to isolate conjugates.

Applications include fluorescent probes (via carboxylate-amine ligation) or siRNA delivery systems .

Methodological Question: What protocols ensure the stability of the isopropylidene protecting group during reactions involving this compound?

Methodological Answer:

- Solvent Selection : Avoid protic solvents (e.g., MeOH/H₂O) to prevent hydrolysis. Use anhydrous DMF or THF.

- Temperature Control : Maintain reactions below 25°C during acidic/basic steps.

- Stability Assays : Monitor degradation via TLC (Rf shifts) or LC-MS.

- Alternative Protecting Groups : Compare with acetyl or TBS groups for pH-sensitive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.